molecular formula C11H22N2O2 B2763714 tert-butyl N-[(5-methylpyrrolidin-3-yl)methyl]carbamate CAS No. 1374653-91-4

tert-butyl N-[(5-methylpyrrolidin-3-yl)methyl]carbamate

Cat. No.: B2763714
CAS No.: 1374653-91-4
M. Wt: 214.309
InChI Key: WKMNQHVVKMVXIL-UHFFFAOYSA-N
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Description

tert-Butyl N-[(5-methylpyrrolidin-3-yl)methyl]carbamate is a carbamate-protected amine featuring a pyrrolidine core substituted with a methyl group at the 5-position and a tert-butoxycarbonyl (Boc) group attached via a methylene linker. This compound is pivotal in medicinal chemistry as a versatile intermediate for synthesizing bioactive molecules, particularly in the development of kinase inhibitors, antimicrobial agents, and central nervous system (CNS)-targeting drugs. The Boc group serves as a temporary protecting group for amines, enabling selective functionalization during multi-step syntheses .

Properties

IUPAC Name

tert-butyl N-[(5-methylpyrrolidin-3-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-9(6-12-8)7-13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMNQHVVKMVXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374653-91-4
Record name tert-butyl N-[(5-methylpyrrolidin-3-yl)methyl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl N-[(5-methylpyrrolidin-3-yl)methyl]carbamate can be synthesized through a multi-step process involving the reaction of tert-butyl carbamate with 5-methylpyrrolidine. The reaction typically requires the use of a base such as sodium hydride or potassium carbonate to deprotonate the carbamate, followed by the addition of the pyrrolidine derivative . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(5-methylpyrrolidin-3-yl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[(5-methylpyrrolidin-3-yl)methyl]carbamate derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

tert-Butyl N-[(5-methylpyrrolidin-3-yl)methyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(5-methylpyrrolidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways . The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key structural differences and properties between tert-butyl N-[(5-methylpyrrolidin-3-yl)methyl]carbamate and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
This compound 5-methylpyrrolidin-3-yl, Boc-protected methylamine C₁₁H₂₂N₂O₂ 214.3 Pyrrolidine, Boc carbamate Moderate hydrophobicity; stabilizes amine intermediates
tert-Butyl N-[(3S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate (CAS 663948-84-3) 1-benzyl, 5-hydroxymethyl, Boc-protected amine C₁₇H₂₆N₂O₃ 306.4 Benzyl, hydroxymethyl, pyrrolidine Increased hydrophobicity; potential for hydrogen bonding via hydroxymethyl
tert-Butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate (CAS 1505517-05-4) 3-methyl, 5-oxo, Boc-protected amine C₁₀H₁₈N₂O₃ 214.3 Pyrrolidinone, Boc carbamate Enhanced electrophilicity due to ketone; lower thermal stability
tert-Butyl N-[[3-[(5,6-dichloro-3-pyridyl)oxymethyl]phenyl]methyl]carbamate (34a) Dichloropyridyloxymethylphenyl, Boc-protected methylamine C₂₀H₂₃Cl₂N₃O₃ 432.3 Dichloropyridine, ether, phenyl High lipophilicity; potential antimicrobial activity
tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate (CAS 1088410-93-8) 5-bromopyridin-2-yl, Boc-protected amine C₁₄H₂₀BrN₃O₂ 342.2 Bromopyridine, pyrrolidine Halogenation increases molecular weight; suitable for cross-coupling reactions

Thermal and Solubility Profiles

  • Melting Points: Target compound: Not explicitly reported, but analogs like CAS 663948-84-3 exhibit solid-state stability up to 150°C . Dichloropyridyl derivative (34a): Synthesized as a solid with moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) .
  • Lipophilicity : Bromine and dichloropyridyl groups increase logP values, favoring membrane permeability but reducing aqueous solubility .

Biological Activity

Overview

tert-butyl N-[(5-methylpyrrolidin-3-yl)methyl]carbamate, also known by its CAS number 1824321-49-4, is a carbamate derivative that has garnered attention for its potential applications in medicinal chemistry and biological research. This compound features a tert-butyl group attached to a pyrrolidine ring, which contributes to its unique biological properties. Its molecular formula is C10H20N2O2C_{10}H_{20}N_{2}O_{2} with a molecular weight of 200.28 g/mol.

The biological activity of this compound primarily revolves around its ability to act as a prodrug . Upon metabolic conversion, it releases active amines that can interact with various biological targets, including receptors and enzymes. This mechanism is particularly relevant in drug development, where the compound may be designed to enhance bioavailability and therapeutic efficacy.

Biological Applications

  • Drug Development : The compound is being investigated for its potential as a lead compound in drug formulations targeting neurological disorders and inflammatory conditions . Its structure allows for modifications that can enhance its pharmacological profile.
  • Peptide Synthesis : In synthetic chemistry, it serves as a protecting group for amines during peptide synthesis, facilitating the formation of complex molecules without unwanted side reactions.
  • Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects, particularly against amyloid beta-induced toxicity in astrocytes, which are critical in neurodegenerative diseases like Alzheimer's .

In Vitro Studies

In vitro experiments have demonstrated that this compound can significantly reduce oxidative stress markers in astrocyte cultures exposed to amyloid beta peptides. This indicates a potential role in mitigating neuroinflammation and neuronal damage .

In Vivo Studies

In vivo assessments have shown that while the compound exhibits protective effects in cultured cells, its efficacy in animal models remains to be fully elucidated. Comparative studies with established treatments like galantamine have highlighted the need for further optimization of this compound's bioavailability and therapeutic index .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with similar compounds:

Compound NameMolecular FormulaKey Features
tert-butyl carbamateC5H11NO2C_{5}H_{11}NO_{2}Simpler structure; less biological activity
tert-butyl N-methylcarbamateC6H13NO2C_{6}H_{13}NO_{2}Lacks pyrrolidine ring; different reactivity
tert-butyl N-(4-methylpyridin-2-yl)carbamateC11H15N2O2C_{11}H_{15}N_{2}O_{2}Features a pyridine instead of pyrrolidine; distinct pharmacological properties

This table illustrates how variations in functional groups and ring structures can influence biological activity and chemical reactivity.

Case Studies

  • Neuroprotective Activity : In a study examining the effects of various carbamates on astrocyte health under amyloid beta exposure, this compound showed moderate protective effects by reducing TNF-alpha levels and oxidative stress markers such as malondialdehyde (MDA) .
  • Synthesis and Application : Research detailing the synthesis pathways for this compound indicates that it can be effectively utilized as a building block for more complex drug molecules, enhancing its utility in pharmaceutical chemistry.

Q & A

What are the optimal synthetic routes for tert-butyl N-[(5-methylpyrrolidin-3-yl)methyl]carbamate, and how can reaction conditions be controlled to maximize yield?

Basic Research Focus
The synthesis typically involves coupling a pyrrolidine derivative with a tert-butyl carbamate precursor. A common method involves reductive amination or nucleophilic substitution under inert atmospheres (e.g., nitrogen) using solvents like dichloromethane or THF. Sodium borohydride or similar reducing agents may be employed to stabilize intermediates . Key parameters include:

  • Temperature : Elevated temperatures (50–80°C) often accelerate reactions but must avoid decomposition.
  • Catalysts : Base catalysts (e.g., K₂CO₃) enhance nucleophilicity.
  • Solvent Choice : Polar aprotic solvents improve solubility of intermediates.
    Yield optimization requires monitoring via TLC or HPLC to identify side products (e.g., over-alkylation) .

How can researchers characterize the structural and purity aspects of this compound?

Basic Research Focus
Characterization relies on spectroscopic and chromatographic methods:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyrrolidine ring and carbamate linkage. For example, tert-butyl protons appear as a singlet (~1.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H⁺] = theoretical mass ± 0.001 Da).
  • X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable (SHELX software is widely used for refinement) .
  • HPLC-Purity : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) quantifies impurities (<0.5% threshold for pharmacological studies) .

What are the key considerations for ensuring stability and handling of this compound under laboratory conditions?

Basic Research Focus
Stability and safety protocols derive from carbamate chemistry:

  • Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the carbamate group. Desiccants (silica gel) mitigate moisture .
  • Reactivity : Avoid strong acids/bases, which cleave the carbamate. Incompatible with oxidizing agents (e.g., peroxides).
  • Toxicity : Acute toxicity data are limited, but similar carbamates show LD₅₀ > 500 mg/kg (oral, rats). Use PPE (gloves, goggles) and fume hoods during handling .

How does the substitution pattern on the pyrrolidine ring influence the compound’s reactivity and biological activity?

Advanced Research Focus
The 5-methyl group on the pyrrolidine ring introduces steric and electronic effects:

  • Steric Hindrance : The methyl group at C5 restricts conformational flexibility, potentially enhancing selectivity in binding assays (e.g., enzyme inhibition) .
  • Electronic Effects : Electron-donating methyl groups increase nucleophilicity of the pyrrolidine nitrogen, affecting reactivity in alkylation or acylation reactions.
    In pharmacological studies, substituent positioning impacts pharmacokinetics (e.g., logP, metabolic stability). Comparative studies with analogs (e.g., 4,4-dimethylpyrrolidine derivatives) reveal structure-activity relationships (SAR) .

What strategies are employed to resolve discrepancies in spectroscopic data during structural confirmation?

Advanced Research Focus
Data contradictions (e.g., unexpected NMR splitting) require systematic validation:

  • Isotopic Labeling : ¹⁵N or ¹³C labeling clarifies ambiguous coupling patterns in crowded spectra.
  • 2D NMR Techniques : HSQC and HMBC correlate proton and carbon signals to confirm connectivity.
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict NMR chemical shifts for comparison with experimental data .
  • Crystallographic Validation : Single-crystal X-ray structures provide unambiguous proof of configuration, resolving disputes over diastereomer assignments .

What methodologies are used to study the metabolic stability of this compound in preclinical models?

Advanced Research Focus
Metabolic profiling involves:

  • In Vitro Assays : Incubation with liver microsomes (human/rat) and NADPH cofactor to identify oxidative metabolites (e.g., CYP450-mediated N-dealkylation). LC-MS/MS tracks metabolite formation over time .
  • Isotope Tracing : ¹⁴C-labeled compound quantifies excretion pathways (urine vs. feces) in rodent studies.
  • Pharmacokinetic Modeling : Non-compartmental analysis calculates AUC, Cₘₐₓ, and half-life. Adjustments to the pyrrolidine substituents (e.g., fluorination) may enhance metabolic resistance .

How can researchers mitigate racemization during synthesis of chiral intermediates?

Advanced Research Focus
Racemization at the pyrrolidine C3 position is a critical challenge:

  • Low-Temperature Reactions : Conduct alkylation steps below 0°C to minimize epimerization.
  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-pyrrolidine derivatives) with protecting groups that resist racemization .
  • Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed couplings preserve stereochemistry .
    Post-synthesis, chiral HPLC (e.g., Chiralpak AD-H column) verifies enantiomeric excess (>98% required for drug candidates) .

What are the implications of the carbamate group’s stability in varying pH environments?

Advanced Research Focus
The tert-butyl carbamate (Boc) group is pH-sensitive:

  • Acidic Conditions : Boc deprotection occurs rapidly in TFA/CH₂Cl₂ (1:1), generating CO₂ and the free amine.
  • Neutral/Basic Conditions : Stable in buffers (pH 7–9), making it suitable for in vitro assays.
    In drug delivery, Boc stability in physiological pH (7.4) ensures controlled release. Comparative studies with alternative protecting groups (e.g., Fmoc) assess hydrolysis kinetics .

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